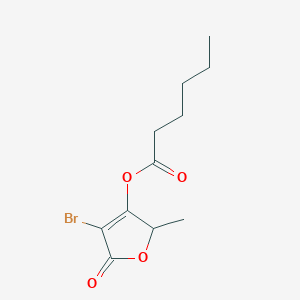
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenylsulfonyl group and a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran typically involves the reaction of 2,2-dimethyltetrahydrofuran with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted tetrahydrofuran compounds. These products can be further utilized in different applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran: Lacks the (E)-configuration, leading to different chemical properties.
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydropyran: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring, resulting in variations in reactivity and applications.
Uniqueness
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is unique due to its specific (E)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C13H16O3S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ |
Clave InChI |
JZKHKXPGVWOZJB-ZHACJKMWSA-N |
SMILES isomérico |
CC1(CC/C(=C\S(=O)(=O)C2=CC=CC=C2)/O1)C |
SMILES canónico |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


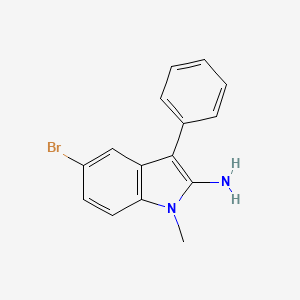

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)

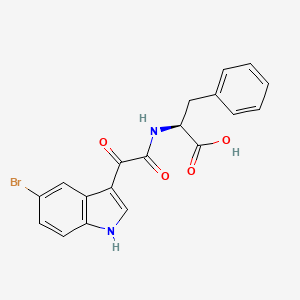

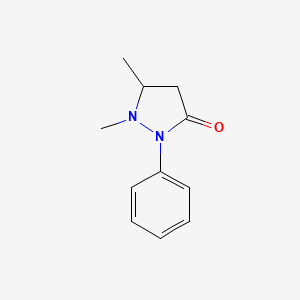
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
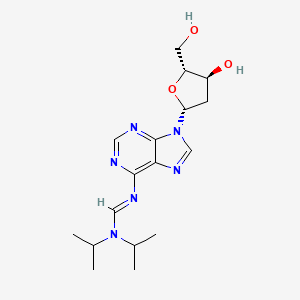
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)

